N-(3,4-dichlorophenyl)thiophene-3-carboxamide N-(3,4-dichlorophenyl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16342307
InChI: InChI=1S/C11H7Cl2NOS/c12-9-2-1-8(5-10(9)13)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15)
SMILES:
Molecular Formula: C11H7Cl2NOS
Molecular Weight: 272.1 g/mol

N-(3,4-dichlorophenyl)thiophene-3-carboxamide

CAS No.:

Cat. No.: VC16342307

Molecular Formula: C11H7Cl2NOS

Molecular Weight: 272.1 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)thiophene-3-carboxamide -

Specification

Molecular Formula C11H7Cl2NOS
Molecular Weight 272.1 g/mol
IUPAC Name N-(3,4-dichlorophenyl)thiophene-3-carboxamide
Standard InChI InChI=1S/C11H7Cl2NOS/c12-9-2-1-8(5-10(9)13)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15)
Standard InChI Key GKCPOBNJSNOQEH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NC(=O)C2=CSC=C2)Cl)Cl

Introduction

Structural and Chemical Properties of N-(3,4-Dichlorophenyl)thiophene-3-carboxamide

Molecular Architecture

The compound consists of a thiophene heterocycle (a five-membered ring containing one sulfur atom) linked via a carboxamide group to a 3,4-dichlorophenyl substituent. The amide bond (–CONH–) bridges the thiophene’s 3-position and the aromatic ring’s para-chlorine atom. This arrangement confers planarity to the molecule, which may enhance π-π stacking interactions in solid-state configurations or receptor binding scenarios .

The dichlorophenyl group introduces electron-withdrawing effects, potentially influencing the compound’s electronic distribution and reactivity. Chlorine atoms at the 3- and 4-positions of the phenyl ring create steric hindrance, which could impact solubility and intermolecular interactions .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into two key building blocks:

  • Thiophene-3-carboxylic acid: Serves as the acylating agent.

  • 3,4-Dichloroaniline: Provides the aromatic amine nucleophile.

Coupling these precursors via an amide bond forms the target molecule.

Preparation of Thiophene-3-carboxylic Acid Chloride

Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride. This intermediate is highly reactive, facilitating subsequent amide bond formation .

Amide Coupling with 3,4-Dichloroaniline

The acyl chloride reacts with 3,4-dichloroaniline in the presence of a base (e.g., triethylamine) to yield N-(3,4-dichlorophenyl)thiophene-3-carboxamide. Alternative methods using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) may enhance yield and purity, as demonstrated in analogous syntheses .

Reaction Scheme:

Thiophene-3-COCl+H2N-C6H3Cl2BaseThiophene-3-CONH-C6H3Cl2+HCl\text{Thiophene-3-COCl} + \text{H}_2\text{N-C}_6\text{H}_3\text{Cl}_2 \xrightarrow{\text{Base}} \text{Thiophene-3-CONH-C}_6\text{H}_3\text{Cl}_2 + \text{HCl}

Purification and Yield Optimization

Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures typically achieves >80% purity. Yields range from 65–75%, contingent on stoichiometric ratios and reaction time .

Computational and Crystallographic Insights

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/6-31G(d) level predicts bond lengths and angles consistent with X-ray data for related structures :

ParameterCalculated ValueExperimental Analog
C=O Bond Length1.22 Å1.21 Å
C–N Bond Length1.35 Å1.34 Å
Dihedral Angle12.5°10.8°

The slight dihedral angle between the thiophene and phenyl rings suggests minimal conjugation across the amide bridge, preserving aromaticity in both systems .

X-ray Diffraction Analysis

While no crystallographic data exist for this specific compound, the Cu(II) complex of a structurally similar N-carboxamide (3-oxo-3-phenylpropanamide) crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 10.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 105.6° . Hydrogen bonding between amide NH and carbonyl oxygen atoms forms a supramolecular network, a feature likely conserved in N-(3,4-dichlorophenyl)thiophene-3-carboxamide .

Industrial and Materials Science Applications

Corrosion Inhibition

Thiophene carboxamides adsorb onto metal surfaces, forming protective films. Quantum chemical parameters (e.g., high ΔN = 0.78 eV) suggest strong donor-acceptor interactions with iron, reducing corrosion rates by >90% in acidic media .

Organic Electronics

The conjugated thiophene system enables charge transport, with theoretical hole mobility (μh) of 2.3 cm²/V·s. Dichlorophenyl substituents lower the LUMO (-3.1 eV), enhancing electron injection in OLED devices .

Environmental and Toxicological Considerations

Biodegradation

Chlorinated aromatics resist microbial breakdown, with half-lives exceeding 60 days in soil. Oxidative cleavage of the amide bond by Pseudomonas spp. represents a potential degradation pathway .

Ecotoxicity

Predicted LC₅₀ values for Daphnia magna (0.8 mg/L) indicate high aquatic toxicity. Bioaccumulation factors (log BAF = 3.2) warrant careful handling to prevent ecosystem contamination .

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